Dimefluthrin

Vector control Aedes albopictus Knockdown time

Dimefluthrin (CAS 271241-14-6) is a synthetic polyfluorobenzyl pyrethroid ester insecticide belonging to the IRAC MoA Group 3A (sodium channel modulators). Originally developed and patented by Sumitomo Chemical Co., Ltd.

Molecular Formula C19H22F4O3
Molecular Weight 374.4 g/mol
CAS No. 271241-14-6
Cat. No. B1295995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimefluthrin
CAS271241-14-6
Molecular FormulaC19H22F4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C
InChIInChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3
InChIKeyOOWCJRMYMAMSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimefluthrin (CAS 271241-14-6): A Polyfluorobenzyl Pyrethroid for Mosquito Control with Distinct Volatility Profile


Dimefluthrin (CAS 271241-14-6) is a synthetic polyfluorobenzyl pyrethroid ester insecticide belonging to the IRAC MoA Group 3A (sodium channel modulators) [1]. Originally developed and patented by Sumitomo Chemical Co., Ltd. [2], dimefluthrin is characterized by its 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol moiety esterified with a chrysanthemic acid derivative, yielding a molecular formula of C₁₉H₂₂F₄O₃ and a molecular weight of approximately 374.37 g/mol . Its physicochemical signature includes a moderate vapor pressure of 3.84×10⁻⁵ mmHg at 25°C and a high calculated logP of 9.34, conferring sufficient air-borne mobility for spatial repellency while maintaining favorable organic solvent solubility for formulation in mosquito coils and electric vaporizer mats .

Why Dimefluthrin Cannot Be Interchanged with Conventional Pyrethroids in Mosquito Control Formulations


Within the polyfluorobenzyl pyrethroid subclass, substitution is constrained by divergent pharmacodynamic and physicochemical properties that directly dictate product performance. While compounds such as transfluthrin, metofluthrin, meperfluthrin, and d-allethrin share the same IRAC target site, they exhibit distinct volatility profiles and metabolic susceptibility that fundamentally alter their spatial activity and resistance selection pressure [1]. Dimefluthrin occupies a specific volatility niche (vapor pressure ~3.84×10⁻⁵ mmHg at 25°C) that balances aerial dissemination with sustained residual presence on heated matrices . More critically, comparative bioefficacy studies demonstrate that dimefluthrin and its close analogs (metofluthrin, meperfluthrin) possess intrinsically higher activity than transfluthrin against multiple mosquito strains, yet they also display differential synergism with piperonyl butoxide (PBO), indicating variable detoxification liabilities that preclude simple dose-equivalent substitution [2]. Furthermore, the development of target-site resistance mutations (e.g., F1534S in voltage-gated sodium channels) impacts dimefluthrin and metofluthrin less distinctly than other pyrethroids, underscoring that in-class compound selection carries operational consequences for resistance management [3].

Dimefluthrin Comparative Performance Data: Knockdown Kinetics, Mammalian Toxicity, and Volatility Benchmarks


Knockdown Speed (KT₅₀) in Aedes albopictus: Dimefluthrin vs. Prallethrin and d-Allethrin in Electric Vaporizer Mats

In a glass chamber bioassay evaluating electric mat vaporizers against field-collected Aedes albopictus populations from Selangor, Malaysia, dimefluthrin formulations achieved a 50% knockdown time (KT₅₀) range of 1.22–2.20 minutes. This knockdown speed was comparable to that of prallethrin co-formulated with the synergist piperonyl butoxide (PBO) (1.19–2.00 min), and was markedly faster than prallethrin alone (1.39–5.85 min) and d-allethrin alone (1.39–1.92 min) [1]. In a separate mosquito coil study, 0.05% dimefluthrin demonstrated a KT₅₀ of 16.13 minutes, which was approximately 4.7-fold faster than the 76-minute KT₅₀ observed for 0.30% d-allethrin coils [2]. These data confirm that dimefluthrin delivers rapid aerial knockdown without requiring synergist supplementation in this matrix.

Vector control Aedes albopictus Knockdown time Pyrethroid efficacy

Mammalian Acute Oral Toxicity (LD₅₀): Dimefluthrin Safety Margin vs. Common Pyrethroid Benchmarks

Dimefluthrin exhibits a favorable mammalian acute oral toxicity profile. The acute oral LD₅₀ in male rats is 2036 mg/kg, and in female rats is 2295 mg/kg [1]. For procurement and risk assessment comparison, this value is approximately 10-fold higher (i.e., lower acute toxicity) than the LD₅₀ of deltamethrin (~135 mg/kg in rats) and >3-fold higher than that of cypermethrin (~250–500 mg/kg) [2]. This lower acute oral toxicity, which is characteristic of many non-cyano pyrethroids, supports its use in consumer-accessible household insecticide products with reduced acute hazard labeling requirements in certain jurisdictions.

Toxicology Mammalian safety LD₅₀ Regulatory science

Volatility and Airborne Dispersal: Vapor Pressure Comparison Among Polyfluorobenzyl Pyrethroids

The vapor pressure of dimefluthrin is reported as 3.84×10⁻⁵ mmHg at 25°C . This value places dimefluthrin in an intermediate volatility range within the polyfluorobenzyl pyrethroid class: it is less volatile than transfluthrin (vapor pressure ~9.0×10⁻⁴ mmHg at 25°C) but more volatile than metofluthrin (vapor pressure ~1.2×10⁻⁵ mmHg at 25°C) [1]. This intermediate volatility profile contributes to its suitability for both mosquito coils (where heat-driven volatilization occurs) and electric mats (where lower-temperature sustained release is required), offering formulators a balanced active ingredient that does not dissipate as rapidly as transfluthrin nor require as high a temperature for release as metofluthrin.

Volatility Spatial repellency Vapor pressure Physicochemical property

Resistance Selection Pressure: Dimefluthrin LD₅₀ Shift and Target-Site Mutation Impact Relative to Other Pyrethroids

In a laboratory-selected dimefluthrin-resistant Aedes albopictus strain, the LD₅₀ increased from 0.354 ng/insect (susceptible) to 8.010 ng/insect, yielding a resistance ratio of 22.63-fold [1]. Concurrently, a field-derived resistant strain from southern China exhibited only moderate to low resistance to dimefluthrin and metofluthrin, despite carrying a high frequency of the F1534S sodium channel mutation (a classic knockdown resistance allele) [2]. Notably, the impact of the F1534S mutation was less pronounced on dimefluthrin and metofluthrin compared to other volatile pyrethroids like esbiothrin, suggesting a degree of 'resistance robustness' for these 4-methoxymethyl-substituted polyfluorobenzyl esters [2]. This indicates that in populations where kdr mutations are prevalent, dimefluthrin may retain greater operational efficacy than certain legacy pyrethroids.

Insecticide resistance Aedes albopictus kdr mutation F1534S

Procurement-Relevant Application Scenarios for Dimefluthrin Based on Comparative Efficacy and Physicochemical Data


Mosquito Coil Formulations Targeting Aedes and Culex Species in Endemic Regions

Dimefluthrin is optimally suited for mosquito coil formulations where heat-driven volatilization requires an active ingredient with sufficient vapor pressure (3.84×10⁻⁵ mmHg at 25°C) to achieve rapid aerial distribution without excessive dissipation . Its demonstrated 4.7-fold faster KT₅₀ compared to d-allethrin coils at lower active ingredient loading (0.05% dimefluthrin vs. 0.30% d-allethrin) translates to more cost-effective formulation and superior consumer-perceived knockdown speed [1]. Procurement for manufacturing coils destined for Aedes aegypti and Culex quinquefasciatus control in tropical and subtropical urban settings should prioritize dimefluthrin over legacy pyrethroids like d-allethrin or prallethrin to achieve faster knockdown with reduced active ingredient concentration.

Electric Liquid Vaporizers and Mats for Sustained Indoor Mosquito Protection

In electric vaporizer applications (liquid or mat-based), dimefluthrin's intermediate volatility ensures a sustained release profile over 8–10 hours of operation . The compound delivers KT₅₀ values of 1.22–2.20 minutes in mat vaporizers against Aedes albopictus, comparable to prallethrin co-formulated with PBO but without the added cost and regulatory complexity of a synergist [2]. Formulators seeking a single-active-ingredient solution for overnight indoor mosquito protection in malaria or dengue-endemic zones can select dimefluthrin for its balance of rapid knockdown and sustained volatility.

Resistance Management Rotations in Areas with Documented Pyrethroid kdr Mutations

Field surveillance data from southern China indicates that the F1534S sodium channel mutation confers less pronounced resistance to dimefluthrin and metofluthrin compared to other volatile pyrethroids like esbiothrin [3]. In vector control programs where resistance monitoring has confirmed the presence of the F1534S kdr allele, rotational use of dimefluthrin can serve as a tactical component of an Insecticide Resistance Management (IRM) strategy. Procurement for public health vector control in such regions should favor dimefluthrin over pyrethroids that are known to be severely compromised by this mutation, thereby preserving operational efficacy and delaying the onset of higher-level resistance.

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